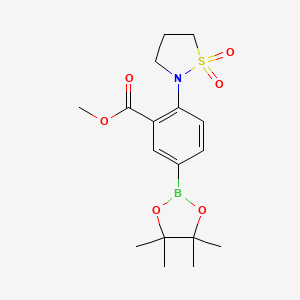
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound featuring a thiazolidine ring, a boronic ester group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring, followed by the introduction of the boronic ester group and the benzoate moiety. Key reaction conditions include the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction may result in the formation of alcohols or amines.
Substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls.
Biology: The thiazolidine ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its ability to modulate biological pathways can be explored for therapeutic applications.
Medicine: Research into the medicinal properties of this compound is ongoing. Its potential anti-inflammatory, antioxidant, and antimicrobial properties make it a candidate for the development of new drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The boronic ester group can participate in covalent bonding with biological molecules, influencing cellular processes.
Comparison with Similar Compounds
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate: Lacks the boronic ester group.
Methyl 2-(1,2-thiazolidin-2-yl)benzoate: Does not have the dioxo group.
Methyl 2-(1,3,2-dioxaborolan-2-yl)benzoate: Lacks the thiazolidine ring.
Uniqueness: The presence of both the thiazolidine ring and the boronic ester group in this compound makes it unique compared to similar compounds. This combination allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO6S/c1-16(2)17(3,4)25-18(24-16)12-7-8-14(13(11-12)15(20)23-5)19-9-6-10-26(19,21)22/h7-8,11H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSENKYSCDQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCS3(=O)=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














